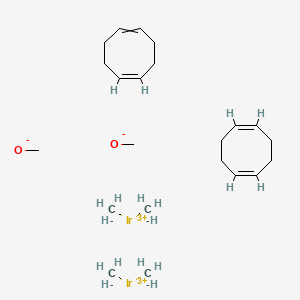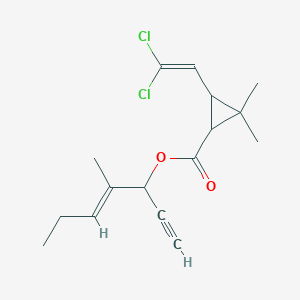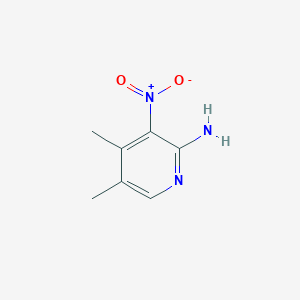
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate” is a complex organometallic compound It features iridium in a +3 oxidation state, coordinated with two cycloocta-1,5-diene ligands and a methanolate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of iridium trichloride with cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation. The methanolate ligand is introduced by reacting the intermediate product with methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other coordinating ligands.
Major Products
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves the coordination of the iridium center with various substrates, facilitating their transformation through catalytic processes. The cycloocta-1,5-diene ligands provide stability to the iridium center, while the methanolate ligand can participate in the catalytic cycle by transferring methoxy groups to the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iridium trichloride
- Cycloocta-1,5-diene iridium chloride dimer
- Iridium carbonyl complexes
Uniqueness
This compound is unique due to the presence of both cycloocta-1,5-diene and methanolate ligands, which provide distinct reactivity and stability compared to other iridium complexes
Eigenschaften
Molekularformel |
C22H42Ir2O2 |
|---|---|
Molekulargewicht |
723.0 g/mol |
IUPAC-Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3/b2-1-,8-7?;2-1-,8-7-;;;;;;;; |
InChI-Schlüssel |
LPGNNCVJKPMKNF-YOQAFICASA-N |
Isomerische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1C=CCC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir+3].[Ir+3] |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)




![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)

